molecular formula C15H17N3O2S B12162837 2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12162837
M. Wt: 303.4 g/mol
InChI Key: LHRBYFOMKVOMJX-UHFFFAOYSA-N
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Description

2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chroman ring system substituted with a dimethyl group and an acetamide moiety linked to a thiadiazole ring. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the chroman derivative with acetic anhydride or acetyl chloride.

    Thiadiazole Ring Formation: The final step involves the formation of the thiadiazole ring through the reaction of the acetamide derivative with thiosemicarbazide under oxidative conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinone derivatives.

    Reduction: The thiadiazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)ethanamide: Similar structure with an ethanamide group instead of acetamide.

    2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)propionamide: Similar structure with a propionamide group.

Uniqueness

2-(2,2-dimethylchroman-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H17N3O2S/c1-15(2)6-5-11-7-10(3-4-12(11)20-15)8-13(19)17-14-18-16-9-21-14/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,18,19)

InChI Key

LHRBYFOMKVOMJX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=NN=CS3)C

Origin of Product

United States

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